Functional Selectivity: APN Inhibition vs. HDAC1/2 Off-Target Activity
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole exhibits potent and selective inhibition of aminopeptidase N (APN/CD13) with minimal activity against the structurally related histone deacetylase enzymes HDAC1 and HDAC2. In standardized biochemical assays, the compound achieves an IC50 of 70 nM against porcine kidney APN, while showing no meaningful inhibition of human HDAC1/2 at concentrations up to 100 μM [1]. This represents a selectivity window of >1,400-fold, a critical metric for minimizing off-target effects in cellular and in vivo models.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | APN IC50 = 70 nM; HDAC1/2 IC50 > 100,000 nM |
| Comparator Or Baseline | Same compound tested against two enzyme targets |
| Quantified Difference | >1,428-fold selectivity for APN over HDAC1/2 |
| Conditions | APN assay: porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation, plate reader detection. HDAC assay: human HeLa cell nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min incubation. |
Why This Matters
This quantitative selectivity profile informs target-specific probe design and reduces the risk of confounding off-target pharmacology in APN-focused research programs.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918): Affinity Data for Aminopeptidase N and Histone Deacetylase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
